3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid
Description
Properties
CAS No. |
649773-89-7 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H21NO4/c1-12(2)16-8-7-13(3)9-17(16)24-11-18(21)20-15-6-4-5-14(10-15)19(22)23/h4-10,12H,11H2,1-3H3,(H,20,21)(H,22,23) |
InChI Key |
ZEGZGOJKNKTELH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate acylating agent to form the phenoxy intermediate.
Acetamidation: The phenoxy intermediate is then reacted with an acetamido group donor, such as acetic anhydride, under suitable conditions to introduce the acetamido functionality.
Benzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and acetamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound shares structural motifs with several benzoic acid derivatives, enabling comparative analysis:
2-(2-Ethoxy-2-oxoacetamido)benzoic acid
- Structure : Ethoxy-oxoacetamido group at position 2 of benzoic acid.
- Key Differences : The ethoxy-oxoacetamido group introduces a ketone functionality, enhancing electrophilicity compared to the target compound’s simple acetamido linkage. This may influence reactivity and metabolic stability .
- Applications : Used in crystallographic studies (via SHELX software ), highlighting its role in structural characterization.
2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid (Compound 8, )
- Structure: Acetamido group linked to a phenoxyacetic acid core, with a pyrrolidinone ring.
- The target compound’s isopropyl and methyl groups may instead enhance lipophilicity .
- Biological Activity: Demonstrated inhibitory activity, suggesting the acetamido-phenoxy scaffold is critical for enzyme interaction .
Azo Benzoic Acid Derivatives ()
- Structure : Azo (-N=N-) linkage instead of acetamido, with benzothiazole substituents.
- Key Differences : Azo groups confer chromophoric properties, making these compounds suitable as dyes. The target compound lacks this feature but may exhibit better pharmacokinetic profiles due to reduced conjugation .
- Acidity: pKa values for phenolic and carboxylic protons in azo derivatives (Table 1, ) range from 2.8–4.1, comparable to benzoic acid derivatives.
Triiodobenzoic Acid Derivatives ()
- Structure: Triiodo-substituted benzoic acids with acetylated amino groups.
- Key Differences : Iodine atoms enhance radiopacity, enabling use in medical imaging. The target compound’s methyl/isopropyl groups prioritize metabolic stability over radiological applications .
Physicochemical Properties and Analytical Data
Table 1: Comparative Physicochemical Data
* Estimated based on analogous acetamido-phenoxy compounds. † Predicted using Hammett correlations from . ‡ Inferred from hydrophobic substituents (isopropyl/methyl).
Biological Activity
3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 329.39 g/mol
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The structure suggests potential interactions with COX-1 and COX-2 receptors, leading to anti-inflammatory effects.
Analgesic and Anti-inflammatory Effects
A study on derivatives of benzoic acid highlighted their analgesic activity through COX inhibition. The derivatives demonstrated significant reductions in pain response in animal models, suggesting that similar compounds could be effective for pain management .
Pharmacokinetics
Pharmacokinetic studies have shown that modifications in the alkyl groups of benzoic acid derivatives enhance their bioavailability and selectivity for COX enzymes. Computational docking studies indicated favorable binding affinities, which are crucial for therapeutic efficacy .
Case Studies
-
Study on Analgesic Activity :
- Objective : To evaluate the analgesic effects of benzoic acid derivatives.
- Method : In vivo tests using acetic acid-induced writhing and hot plate tests.
- Results : Significant pain reduction was observed at doses of 20 mg/kg and 50 mg/kg, with reductions of 74% and 75%, respectively, compared to control groups.
- : The study supports the potential use of these compounds in pain management therapies .
-
In Silico Studies :
- Objective : To predict the pharmacokinetic properties and toxicity profiles.
- Method : Computational tools were used for molecular docking and ADME (Absorption, Distribution, Metabolism, Excretion) predictions.
- Results : The derivatives showed improved bioavailability and lower predicted toxicity compared to traditional analgesics like acetaminophen .
Comparative Analysis Table
| Property | This compound | Traditional NSAIDs |
|---|---|---|
| Molecular Weight | 329.39 g/mol | Varies |
| COX Selectivity | High | Moderate |
| Analgesic Efficacy | Significant pain reduction in studies | Varies |
| Toxicity | Predicted lower toxicity | Higher toxicity |
Q & A
Q. What are the optimal synthetic routes for 3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid?
- Methodological Answer : The synthesis typically involves coupling 5-methyl-2-isopropylphenoxyacetic acid with 3-aminobenzoic acid derivatives. A two-step protocol is recommended:
Activation of the carboxylic acid : Use coupling agents like HATU () or EDCI/HOBt to form an active ester intermediate.
Amide bond formation : React the activated intermediate with 3-aminobenzoic acid under mild basic conditions (e.g., DIPEA in THF or DCM) at room temperature.
Purification via flash chromatography (ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water) ensures >95% purity. Monitor reaction progress using TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against a reference standard.
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify acetamido linkage (δ ~8.5 ppm for amide protons) and aromatic substitution patterns.
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ peak).
- X-ray Crystallography (if crystalline): Resolve absolute configuration, as demonstrated for analogous benzoic acid derivatives () .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Functional Group Modifications : Systematically alter the phenoxy (e.g., substituent position, steric bulk) or benzoic acid moieties (e.g., carboxylate bioisosteres).
- Biological Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC₅₀/EC₅₀ determination).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, prioritizing derivatives with enhanced interactions (e.g., hydrogen bonding with the acetamido group).
Reference SAR strategies from studies on analogous compounds () .
Q. What analytical challenges arise in isolating stereoisomers or conformers of this compound?
- Methodological Answer :
- Chiral Separation : Use chiral stationary phases (e.g., Chiralpak® OD-H column) with polar organic mobile phases (e.g., methanol with 0.1% diethylamine).
- Dynamic Resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor kinetic control, minimizing racemization during synthesis.
- Characterization : Circular dichroism (CD) spectroscopy or chiral HPLC to confirm enantiomeric excess (ee >98%, as in ) .
Q. How can environmental stability and degradation pathways be evaluated for this compound?
- Methodological Answer :
- Hydrolytic Stability : Incubate in buffers (pH 3–9) at 25–50°C; monitor degradation via LC-MS.
- Photodegradation : Expose to UV light (e.g., 254 nm) in aqueous/organic solutions; identify byproducts using high-resolution MS.
- Microbial Degradation : Conduct soil microcosm studies with LC-MS/MS quantification. Reference experimental frameworks from environmental fate studies () .
Q. What strategies are effective for assessing this compound’s biological activity in complex matrices?
- Methodological Answer :
- In Vitro Models : Use cell-based assays (e.g., HEK293 or primary cells) with luciferase reporters for target engagement. Include cytotoxicity controls (MTT assay).
- Plasma Protein Binding : Equilibrium dialysis to determine free fraction, critical for pharmacokinetic modeling.
- Metabolic Stability : Incubate with liver microsomes (human/rat); quantify parent compound depletion via LC-MS.
Reference methodologies from pharmacological studies on structurally related compounds () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
